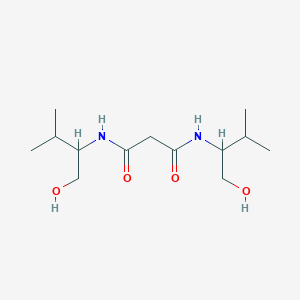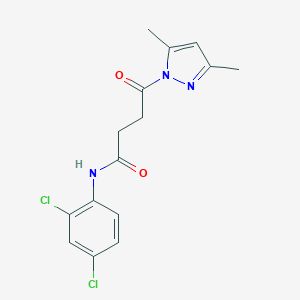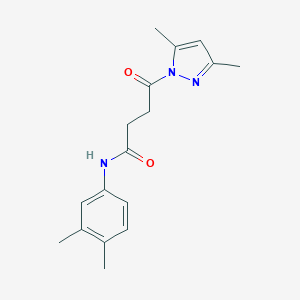![molecular formula C20H18N4O4 B322786 2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a benzene ring substituted with methylylidene groups and linked to two furan rings through carbohydrazide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) typically involves a multi-step process. One common method starts with the preparation of 2-methylfuran-3-carbohydrazide, which is then reacted with benzene-1,4-dicarbaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The furan rings and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-furan-3-carbohydrazide): Similar structure but with different substituents on the furan rings.
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-thiophene-3-carbohydrazide): Contains thiophene rings instead of furan rings.
Uniqueness
N’,N’'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methylfuran-3-carbohydrazide) is unique due to its specific combination of benzene, furan, and carbohydrazide moieties, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
特性
分子式 |
C20H18N4O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-methyl-N-[(E)-[4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-13-17(7-9-27-13)19(25)23-21-11-15-3-5-16(6-4-15)12-22-24-20(26)18-8-10-28-14(18)2/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-11+,22-12+ |
InChIキー |
YFRHGVKBDDJWJV-XHQRYOPUSA-N |
異性体SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=C(OC=C3)C |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
正規SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=C(OC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B322703.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B322704.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B322705.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322706.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-acetyl-4-[(9-anthrylmethylene)amino]benzenesulfonamide](/img/structure/B322711.png)
![N-(2,4-dichlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322712.png)
![N-(3,4-dimethylphenyl)-4-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B322714.png)
![N-(3,4-dimethylphenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322715.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide](/img/structure/B322717.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322718.png)



